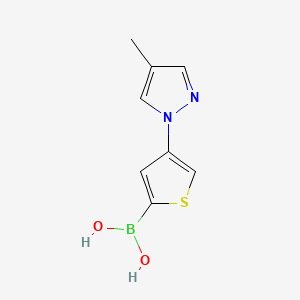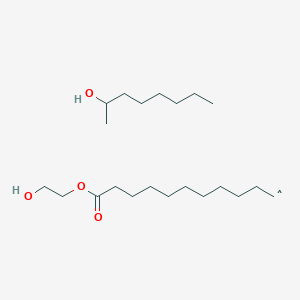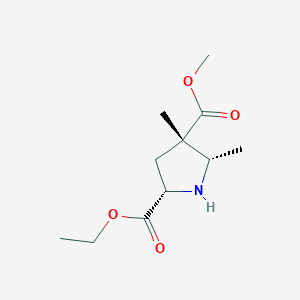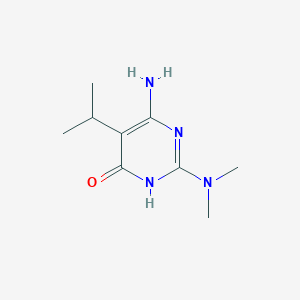
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a cyclopentanol core with a methoxypyridinylmethylamino substituent, making it a unique structure with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxypyridinylmethylamine Intermediate: This step involves the reaction of 6-methoxypyridine with formaldehyde and a suitable amine to form the methoxypyridinylmethylamine intermediate.
Cyclopentanone Reaction: The intermediate is then reacted with cyclopentanone under reductive amination conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxypyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted methoxypyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key enzymes involved in inflammatory and microbial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[(6-methoxypyridin-3-yl)amino]methyl}naphthalen-2-ol
- (6-methoxypyridin-3-yl)methylamine hydrochloride
Uniqueness
1-((((6-Methoxypyridin-3-yl)methyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential therapeutic benefits.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-[[(6-methoxypyridin-3-yl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-17-12-5-4-11(9-15-12)8-14-10-13(16)6-2-3-7-13/h4-5,9,14,16H,2-3,6-8,10H2,1H3 |
InChI-Schlüssel |
XBMNORBTLNMDDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)CNCC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)

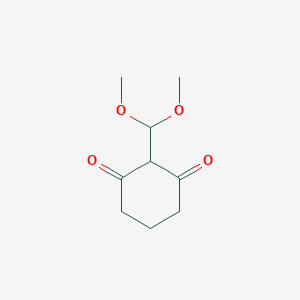
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
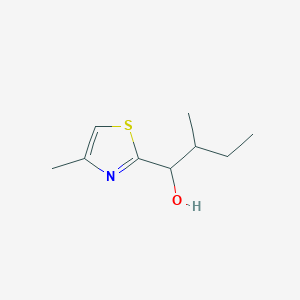
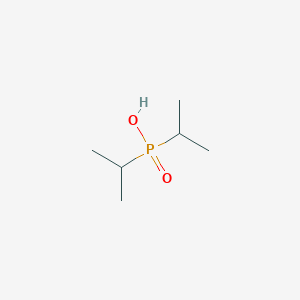
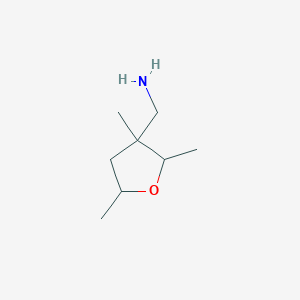
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
